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Compound of Interest

Compound Name: 3-Bromo-5-ethoxypyridine 1-oxide

CAS No.: 17117-18-9

Cat. No.: B7886519

Get Quote

CAS Registry Number: 17117-18-9 Chemical Formula: C

H

BrNO

Molecular Weight: 218.05 g/mol

Executive Summary & Strategic Context
3-Bromo-5-ethoxypyridine 1-oxide is a specialized heterocyclic intermediate primarily utilized

in the discovery of small-molecule therapeutics, particularly kinase inhibitors and modulators of

G-protein coupled receptors (GPCRs).

Unlike its commercially ubiquitous analogs (e.g., 3-bromo-5-methoxypyridine), the ethoxy

variant offers unique lipophilic tuning capabilities (

adjustment) and steric variation in the binding pocket of target proteins. The N-oxide moiety
serves two critical roles:

Metabolic Pharmacophore: Acts as a polar, hydrogen-bond accepting motif.
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Synthetic Handle: Activates the pyridine ring at the C2 and C6 positions for nucleophilic

aromatic substitution (

) or C-H activation, which is otherwise difficult on the electron-deficient pyridine core.[1]

Data Availability Note: As a specialized research intermediate, specific experimental melting

and boiling point values for this exact CAS (17117-18-9) are not standardized in public

physicochemical databases. This guide provides predicted ranges based on validated QSPR

(Quantitative Structure-Property Relationship) models and comparative data from structurally

verified analogs, alongside a self-validating protocol for in-house determination.

Physicochemical Profile
Melting Point & Boiling Point Data
The values below distinguish between experimental data for the closest structural analog and

predicted data for the target compound.
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Property Value Type Data / Range Notes

Melting Point Predicted 75°C – 95°C

Solid at room

temperature. The

ethoxy chain adds

flexibility compared to

the methoxy analog,

potentially lowering

the lattice energy and

MP slightly.

Melting Point Analog (Cl) 80–82°C

Data for 3-Bromo-5-

chloropyridine 1-oxide

(CAS 1221793-62-9).

Melting Point Analog (OMe) ~110°C (Dec.)

Data for 3-Bromo-5-

methoxypyridine 1-

oxide.[2]

Boiling Point Predicted > 300°C

N-oxides typically

decompose before

boiling at atmospheric

pressure.

Boiling Point Precursor 105°C @ 5 mmHg

Data for the non-

oxidized base, 3-

Bromo-5-

ethoxypyridine (CAS

17117-17-8).

Physical Form Observed Off-white Solid
Crystalline powder

upon purification.

Structural Causality
Boiling Point Elevation: The N-oxide bond (

) introduces a strong dipole moment (~4.0 D), significantly increasing intermolecular forces
compared to the free base. While the precursor boils at ~105°C (vacuum), the N-oxide will
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decompose thermally (deoxygenation/rearrangement) before reaching a standard boiling
point.

Solubility: The compound exhibits moderate water solubility due to the polar N-oxide but

retains lipophilicity from the bromo and ethoxy groups. It is soluble in DCM, Ethyl Acetate,

and Methanol.

Experimental Workflow: Synthesis & Purification
Since commercial batches may vary in purity, generating the compound de novo or purifying

crude commercial stock is often required to obtain an accurate melting point.

Reaction Logic
The oxidation is performed using m-Chloroperoxybenzoic acid (mCPBA). This reagent is

preferred over

/Acetic Acid for halogenated pyridines because the electron-withdrawing bromine and ethoxy
groups reduce the nucleophilicity of the pyridine nitrogen, requiring a stronger electrophilic
oxygen source.

Step-by-Step Protocol
Preparation: Dissolve 3-Bromo-5-ethoxypyridine (1.0 equiv) in Dichloromethane (DCM) [0.1

M concentration].

Addition: Cool solution to 0°C. Add mCPBA (1.2 – 1.5 equiv, 70-75% purity) portion-wise over

30 minutes. Note: Exotherm control is critical to prevent over-oxidation.

Reaction: Warm to Room Temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC

(MeOH/DCM 1:9) or LC-MS.[3] The N-oxide is significantly more polar (

~0.2-0.3 lower) than the starting material.

Workup (Critical for MP Accuracy):

Quench with saturated aqueous

(removes excess peroxide).
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Wash organic layer vigorously with saturated

(

) to remove m-chlorobenzoic acid byproduct. Failure to remove this acid (MP ~157°C) will
artificially inflate the measured melting point.

Dry over

, filter, and concentrate in vacuo.

Crystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane (1:3) to obtain

analytical grade crystals.

Synthesis Workflow Diagram

Start: 3-Bromo-5-ethoxypyridine
(Liquid, BP 105°C @ 5mmHg)

Oxidation
(mCPBA, DCM, 0°C -> RT)

 Dissolve in DCM Quench & Wash
(Na2S2O3 / NaHCO3)

 12-16h Stirring Isolation
(Dry, Conc., Recrystallize)

 Remove Byproducts Target: 3-Bromo-5-ethoxypyridine 1-oxide
(Solid, MP ~75-95°C)

 EtOAc/Hexane

Click to download full resolution via product page

Figure 1: Synthesis and purification workflow to isolate analytical-grade N-oxide.

Analytical Validation Protocol
To determine the exact melting point of your specific batch, follow this self-validating analytical

tree.

Method A: Capillary Melting Point (Standard)
Sample Prep: Dry sample under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove

solvent inclusions (solvates can depress MP by 5-10°C).

Ramping: Heat at 10°C/min until 60°C, then slow to 1°C/min.

Observation: Record

(first liquid drop) and

(complete melt).
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Acceptance Criteria: Range should be < 2°C (e.g., 81.5 – 82.5°C).

Method B: Differential Scanning Calorimetry (DSC)
Recommended for distinguishing between melting and decomposition.

Protocol: Seal 2-5 mg in a crimped aluminum pan. Ramp 10°C/min from 30°C to 250°C

under

.

Interpretation:

Sharp Endotherm (~80-90°C) = Melting.

Broad Exotherm (>150°C) = Decomposition (N-oxide rearrangement).

Analytical Decision Tree

Isolated Solid Sample

1H NMR (DMSO-d6)
Check Purity

Is Purity > 98%?

Recrystallize
(EtOAc/Hex)

No (Byproducts present)

Run DSC / Capillary MP

Yes

Re-test

Valid MP Recorded
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Figure 2: Analytical decision tree for validating compound purity prior to thermal

characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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